2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine
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Overview
Description
2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine is an organic compound that features a phenyldiazenyl group attached to a phenoxyethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine typically involves the diazotization of aniline derivatives followed by coupling with phenoxyethanamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyethanamine derivatives.
Scientific Research Applications
2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects. The compound’s ability to form stable radicals also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of the diazenyl group.
2-Phenoxyethanol: Lacks the diazenyl group but shares the phenoxyethanamine backbone.
Uniqueness
2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine is unique due to its diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
145963-98-0 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(4-phenyldiazenylphenoxy)ethanamine |
InChI |
InChI=1S/C14H15N3O/c15-10-11-18-14-8-6-13(7-9-14)17-16-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |
InChI Key |
BLPWLFXWRXQQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN |
Origin of Product |
United States |
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